5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine
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Overview
Description
5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with an amino group and a dimethylamino group
Mechanism of Action
Target of Action
The primary targets of the compound “5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the downstream effects and understand the compound’s role in these pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from the activation or inhibition of specific cellular pathways to changes in cell behavior or morphology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound shares a similar amino group but differs in its overall structure and functional groups.
N,N-Dimethylpyridin-2-amine: This compound has a similar pyridine ring but lacks the additional amino group and methyl substituents.
Uniqueness
5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11(2,8-12)9-5-6-10(13-7-9)14(3)4/h5-7H,8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJGCPXFVYGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CN=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855133-14-0 |
Source
|
Record name | 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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